![molecular formula C22H23N3O4 B3318841 N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine CAS No. 1029721-32-1](/img/structure/B3318841.png)
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
描述
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine, commonly known as EAI045, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) and tyrosine-protein kinase Met (c-Met). This compound has been studied for its potential therapeutic applications in various types of cancer, particularly non-small cell lung cancer (NSCLC).
作用机制
EAI045 works by binding to the ATP-binding site of N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
EAI045 has been shown to inhibit the growth of NSCLC cells both in vitro and in vivo. It has also been shown to inhibit the growth of other types of cancer cells, including breast cancer and glioblastoma. Additionally, EAI045 has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
实验室实验的优点和局限性
One of the advantages of using EAI045 in lab experiments is its specificity for N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met, which allows for targeted inhibition of these proteins. However, one limitation of using EAI045 is its relatively low potency compared to other N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine inhibitors, which may require higher concentrations for effective inhibition.
未来方向
There are several potential future directions for research on EAI045. One area of focus could be the development of more potent analogs of EAI045 that can effectively inhibit N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine and c-Met at lower concentrations. Another area of focus could be the investigation of EAI045 in combination with other targeted therapies or immunotherapies for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential of EAI045 in other disease areas, such as inflammatory disorders or fibrosis.
科学研究应用
EAI045 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, it has shown promising results in inhibiting the growth of NSCLC cells that are resistant to currently available N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine inhibitors. It has also been shown to inhibit the growth of cancer cells that have acquired resistance to c-Met inhibitors.
属性
IUPAC Name |
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-4-16-5-7-17(8-6-16)25-22-18-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(18)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQGUXLVNLHPHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。